molecular formula C7H4N2O3S B6167718 5-nitro-2,3-dihydro-1,2-benzothiazol-3-one CAS No. 4337-52-4

5-nitro-2,3-dihydro-1,2-benzothiazol-3-one

Cat. No.: B6167718
CAS No.: 4337-52-4
M. Wt: 196.2
InChI Key:
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Description

5-nitro-2,3-dihydro-1,2-benzothiazol-3-one is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a nitro group at the 5-position and a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2,3-dihydro-1,2-benzothiazol-3-one typically involves the cyclization of 2-aminobenzenethiol with nitro-substituted carbonyl compounds. One common method includes the reaction of 2-aminobenzenethiol with 5-nitro-2-chlorobenzoyl chloride under basic conditions to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2,3-dihydro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: Oxidative reactions can further modify the benzothiazole ring, potentially leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Reduction: 5-amino-2,3-dihydro-1,2-benzothiazol-3-one.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-nitro-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with and inhibit enzyme activity. This inhibition can disrupt essential biological processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2,3-dihydro-1,2-benzothiazol-3-one is unique due to its specific substitution pattern and the presence of both a nitro group and a benzothiazole ring. This combination imparts distinct electronic and chemical properties, making it suitable for specialized applications in medicinal chemistry and materials science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-nitro-2,3-dihydro-1,2-benzothiazol-3-one involves the nitration of 2,3-dihydro-1,2-benzothiazol-3-one followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with nitrous acid to form the final product.", "Starting Materials": [ "2,3-dihydro-1,2-benzothiazol-3-one", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium acetate", "Acetic acid" ], "Reaction": [ "Nitration of 2,3-dihydro-1,2-benzothiazol-3-one with a mixture of nitric acid and sulfuric acid to form 5-nitro-2,3-dihydro-1,2-benzothiazol-3-one", "Reduction of the nitro group to an amino group using sodium hydroxide and hydrogen gas", "Diazotization of the amino group with nitrous acid generated in situ from sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with sodium acetate and acetic acid to form 5-nitro-2,3-dihydro-1,2-benzothiazol-3-one" ] }

CAS No.

4337-52-4

Molecular Formula

C7H4N2O3S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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